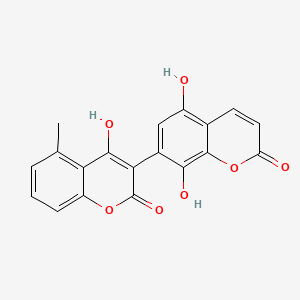

![molecular formula C12H16N2 B568738 Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]- CAS No. 69716-73-0](/img/structure/B568738.png)

Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

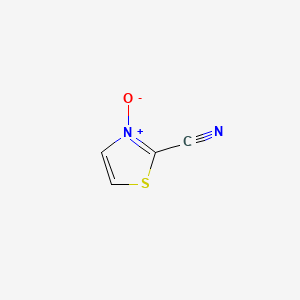

“Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]-” is a derivative of acetonitrile, which is an organic compound with the formula CH3CN . Acetonitrile is a colorless liquid and is often used as a solvent in organic synthesis .

Molecular Structure Analysis

The molecular structure of acetonitrile consists of a carbon © atom triple-bonded to a nitrogen (N) atom, with the carbon also bonded to three hydrogen (H) atoms . The molecular weight of acetonitrile is 41.0519 g/mol .Chemical Reactions Analysis

Acetonitrile can participate in a variety of chemical reactions. For example, it can be used as a raw material in [2+2] cyclization reactions to synthesize cyclobutenone . It can also undergo oxidation reactions to form isocyanates .Physical And Chemical Properties Analysis

Acetonitrile is a colorless liquid with a faint, distinct, fruity odor . It has a density of 0.786 g/cm^3 at 25°C, a melting point of -46 to -44 °C, and a boiling point of 81.3 to 82.1 °C . It is miscible in water .科学的研究の応用

Catalysis and Polymerization

Acetonitrile serves as a solvent in the copper-catalyzed oxidative polymerization of 2,6-dimethylphenol to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering plastic. The study explores the influence of N,O-containing ligands on polymerization rates, highlighting the role of acetonitrile in facilitating these reactions (Guieu et al., 2004).

Organic Synthesis

Acetonitrile is used in the transformation of primary amines to N-monoalkylhydroxylamines, demonstrating its utility in organic synthesis processes. This study showcases the versatility of acetonitrile in mediating complex reactions and its potential for creating valuable organic compounds (Tokuyama, Kuboyama, & Fukuyama, 2003).

Electrochemistry

The study of the reduction of α-hydroxyquinones in acetonitrile reveals insights into electron transfer processes and the influence of substituents on these reactions. This research highlights acetonitrile's role as a solvent in electrochemical studies, offering a better understanding of reaction mechanisms (Bautista-Martínez, González, & Aguilar-martínez, 2003).

Anticancer Research

Acetonitrile derivatives are synthesized for evaluation as anticancer agents, showing potential in the development of new treatments. This application underscores the importance of acetonitrile-based compounds in medicinal chemistry and drug discovery (Sa̧czewski et al., 2006).

Photoluminescent Materials

The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene in acetonitrile leads to the discovery of a new class of photoluminescent materials. This study illustrates the innovative use of acetonitrile in synthesizing materials with unique optical properties, contributing to advancements in material science (Ekinci et al., 2000).

Safety and Hazards

Acetonitrile is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Safety measures include avoiding breathing in its mist or vapors, using it only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

作用機序

Target of Action

N-Cyanomethyl Phentermine, also known as Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]-, is chemically related to Phentermine . Phentermine is a sympathomimetic amine anorectic agent . The primary targets of Phentermine are the neurons in the lateral hypothalamus . These neurons play a crucial role in appetite regulation .

Mode of Action

Phentermine acts by releasing noradrenaline from the presynaptic vesicles in the lateral hypothalamus . This release of noradrenaline leads to a reduction in appetite . The mode of action of N-Cyanomethyl Phentermine is expected to be similar due to its chemical relation to Phentermine .

Biochemical Pathways

Noradrenaline is a key neurotransmitter involved in various functions, including appetite regulation .

Pharmacokinetics

Phentermine undergoes minimal p-hydroxylation, N-oxidation, and N-hydroxylation followed by conjugation . Only about 6% of the administered dose undergoes metabolism, where about 5% is represented by the N-oxidized and N-Hydroxylated metabolites . The pharmacokinetics of N-Cyanomethyl Phentermine are expected to be similar.

Result of Action

The primary result of Phentermine’s action is appetite suppression, potentially due to an increase in leptin . Some reports have indicated that the weight loss effect is mainly due to the increase in resting energy expenditure . As N-Cyanomethyl Phentermine is chemically related to Phentermine, similar effects can be expected.

特性

IUPAC Name |

2-[(2-methyl-1-phenylpropan-2-yl)amino]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,14-9-8-13)10-11-6-4-3-5-7-11/h3-7,14H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPDZKBMBLBQCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)